Cas no 216159-03-4 (4-bromo-2-fluorobenzene-1-sulfonyl chloride)

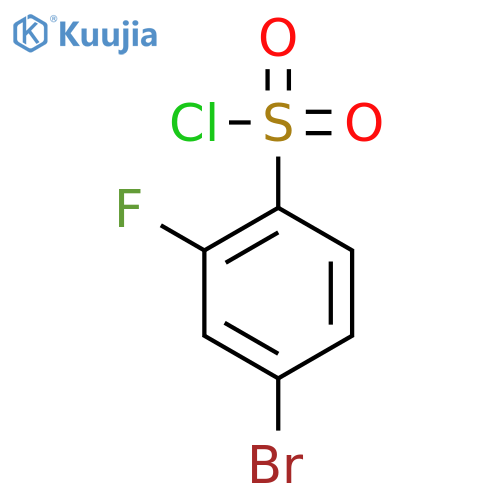

216159-03-4 structure

商品名:4-bromo-2-fluorobenzene-1-sulfonyl chloride

CAS番号:216159-03-4

MF:C6H3BrClFO2S

メガワット:273.507222414017

MDL:MFCD01090993

CID:66942

PubChem ID:253661922

4-bromo-2-fluorobenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-fluorobenzenesulfonyl chloride

- 4-Bromo-2-fluorobenzenesulphonyl chloride

- 2-fluoro-4-bromobenzenesulfonyl chloride

- 2-Fluoro-4-bromobenzenesulfonylchloride

- 4-bromo-2-fluorobenzene-1-sulfonyl chloride

- 4-bromo-2-fluoro-benzenesulfonyl Chloride

- (4-bromo-2-fluorophenyl)chlorosulfone

- Benzenesulfonyl chloride, 4-bromo-2-fluoro-

- PubChem5065

- KSC201O8L

- Jsp004392

- XNYBZLRIUHNRQY-UHFFFAOYSA-N

- ANW

- BUTTPARK 147\11-41

- 4-Bromo-2-fluorobenzenesulphonyl chloride 99%

- 4-Bromo-2-fluorobenzenesulphonylchloride99%

- 4-BroMo-2-fluorobenzenesulfonyl chloride 97%

- 4-Bromo-2-fluorobenzenesulfonylchloride

- FT-0617771

- DTXSID80371265

- 4-Bromo-2-fluorobenzenesulfonyl chloride, 97%

- 4-bromo-2-fluorobenzene sulfonyl chloride

- EN300-71429

- B3698

- CS-W022095

- AKOS000129630

- AM83063

- 4-Bromo-2-fluorophenylsulfonyl chloride

- 4-bromo-2-fluorobenzene-l-sulfonyl chloride

- 216159-03-4

- A815531

- DS-1674

- MFCD01090993

- 4-bromo-2-fluorophenyl sulphonyl chloride

- J-014178

- SCHEMBL121016

- 4-Bromo-2-fluoro benzenesulfonyl chloride

- DB-066573

-

- MDL: MFCD01090993

- インチ: 1S/C6H3BrClFO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H

- InChIKey: XNYBZLRIUHNRQY-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C(=C(C=1[H])F)S(=O)(=O)Cl

計算された属性

- せいみつぶんしりょう: 271.87100

- どういたいしつりょう: 271.871

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 42.5

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白色またはクリーム色固体

- 密度みつど: 1.867±0.06 g/cm3(Predicted)

- ゆうかいてん: 63.0 to 67.0 deg-C

- ふってん: 84°C 0,5mm

- フラッシュポイント: 84°C/0.5mm

- 屈折率: 1.449

- ようかいど: soluble in Toluene

- PSA: 42.52000

- LogP: 3.59650

- かんど: Moisture Sensitive

- ようかいせい: 水と反応する

4-bromo-2-fluorobenzene-1-sulfonyl chloride セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280-P305 + P351 + P338-P310

- 危険物輸送番号:UN 3261 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S22-S26-S36/37/39-S45

-

危険物標識:

- セキュリティ用語:8

- 包装カテゴリ:II

- 危険レベル:8

- リスク用語:R34

- 包装等級:II

- 危険レベル:8

- 包装グループ:II

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

4-bromo-2-fluorobenzene-1-sulfonyl chloride 税関データ

- 税関コード:2904909090

- 税関データ:

中国税関コード:

2904909090概要:

2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-bromo-2-fluorobenzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-71429-1.0g |

4-bromo-2-fluorobenzene-1-sulfonyl chloride |

216159-03-4 | 90% | 1g |

$0.0 | 2023-06-08 | |

| Enamine | EN300-71429-100.0g |

4-bromo-2-fluorobenzene-1-sulfonyl chloride |

216159-03-4 | 90% | 100.0g |

$253.0 | 2023-02-12 | |

| Enamine | EN300-71429-0.5g |

4-bromo-2-fluorobenzene-1-sulfonyl chloride |

216159-03-4 | 90% | 0.5g |

$21.0 | 2023-02-12 | |

| Apollo Scientific | PC3459-100g |

4-Bromo-2-fluorobenzenesulphonyl chloride |

216159-03-4 | 97+% | 100g |

£123.00 | 2025-02-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152075-1g |

4-bromo-2-fluorobenzene-1-sulfonyl chloride |

216159-03-4 | >98.0%(GC) | 1g |

¥29.90 | 2023-09-04 | |

| Ambeed | A693902-25g |

4-Bromo-2-fluorobenzenesulfonyl chloride |

216159-03-4 | 98% | 25g |

$33.0 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001711-25g |

4-bromo-2-fluorobenzene-1-sulfonyl chloride |

216159-03-4 | 98% | 25g |

925CNY | 2021-05-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152075-25G |

4-bromo-2-fluorobenzene-1-sulfonyl chloride |

216159-03-4 | >98.0%(GC) | 25g |

¥344.90 | 2023-09-04 | |

| Ambeed | A693902-1g |

4-Bromo-2-fluorobenzenesulfonyl chloride |

216159-03-4 | 98% | 1g |

$5.0 | 2025-02-21 | |

| Alichem | A013012675-250mg |

4-Bromo-2-fluorobenzenesulfonyl chloride |

216159-03-4 | 97% | 250mg |

$499.20 | 2023-09-02 |

4-bromo-2-fluorobenzene-1-sulfonyl chloride 関連文献

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

216159-03-4 (4-bromo-2-fluorobenzene-1-sulfonyl chloride) 関連製品

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:216159-03-4)4-Bromo-2-fluorobenzenesulfonyl Chloride

清らかである:99%

はかる:100g

価格 ($):186.0